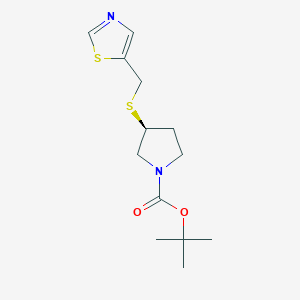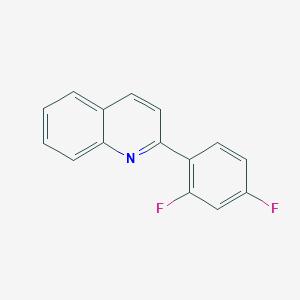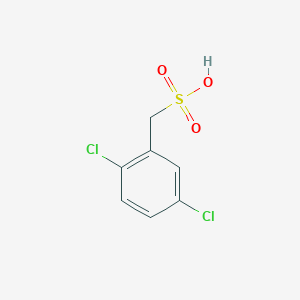
(2,5-Dichlorophenyl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorophenyl)methanesulfonic acid is an organosulfur compound characterized by the presence of two chlorine atoms on the phenyl ring and a methanesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,5-dichlorotoluene. This process can be carried out using methanesulfonic acid or its derivatives under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dichlorophenyl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted phenylmethanesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichlorophenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2,5-Dichlorophenyl)methanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The chlorine atoms on the phenyl ring can also participate in halogen bonding, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid: A simpler analog without the phenyl ring and chlorine atoms.
Toluene-4-sulfonic acid: Similar structure but with a single sulfonic acid group and no chlorine atoms.
Benzenesulfonic acid: Lacks the chlorine atoms and has a simpler aromatic structure.
Uniqueness: (2,5-Dichlorophenyl)methanesulfonic acid is unique due to the presence of both chlorine atoms and the methanesulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H6Cl2O3S |
|---|---|
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H6Cl2O3S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
InChI-Schlüssel |
MFDIRHSXYAXGEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



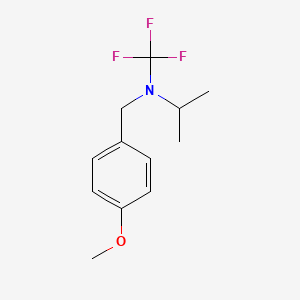
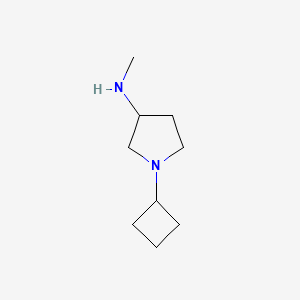
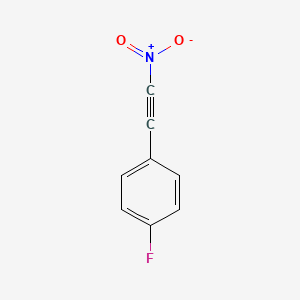
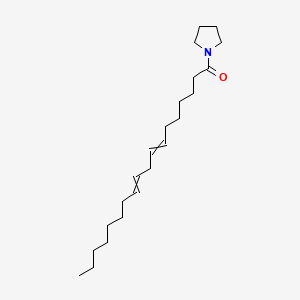
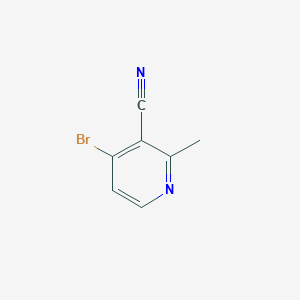
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
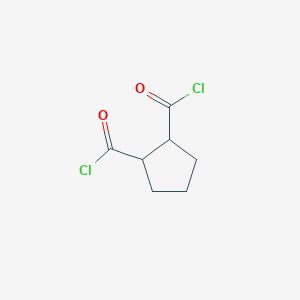
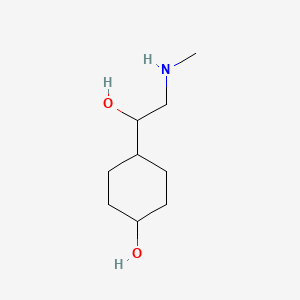
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
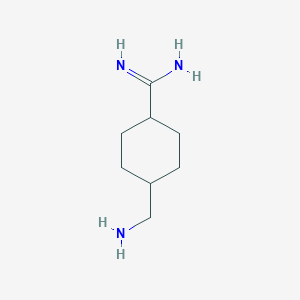
![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
